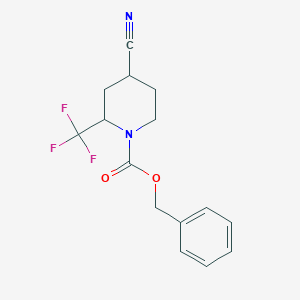

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyano group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylic acid under appropriate conditions to form the desired ester. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the benzyl group or other substituents with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of a benzyl group, a cyano group, and a trifluoromethyl group in this compound imparts distinct chemical and physical properties. These include enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound in research and industrial applications.

Biological Activity

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 2306264-93-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group, a cyano group, and a trifluoromethyl group. This unique structure contributes to its diverse biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's pharmacokinetic properties.

The biological activity of this compound has been linked to several mechanisms:

- Receptor Modulation : Studies indicate that this compound may act as a modulator at various receptor sites, including opioid receptors and TRPV1 (transient receptor potential vanilloid 1) channels, which are implicated in pain perception and inflammatory responses .

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |

| MEL-8 (Melanoma) | 12.45 | Cell cycle arrest and apoptosis |

| U-937 (Leukemia) | 10.20 | Modulation of apoptotic pathways |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- TRPV1 Antagonism : In vitro studies have demonstrated that this compound acts as a TRPV1 antagonist, which could provide insights into its analgesic properties. This antagonism may help reduce pain associated with inflammatory conditions .

- Opioid Receptor Interaction : The compound has been evaluated for its affinity towards mu-opioid receptors, suggesting potential applications in pain management therapies. While the activity was moderate, it indicates a possible dual-action mechanism that could be beneficial in treating chronic pain .

- Cytotoxicity Studies : Research involving various cancer cell lines has shown that this compound can effectively induce apoptosis through caspase-dependent pathways, making it a candidate for further development as an anticancer drug .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.

- Structural Modifications : To enhance potency and selectivity for specific biological targets.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Properties

Molecular Formula |

C15H15F3N2O2 |

|---|---|

Molecular Weight |

312.29 g/mol |

IUPAC Name |

benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H15F3N2O2/c16-15(17,18)13-8-12(9-19)6-7-20(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-8,10H2 |

InChI Key |

BWFGULIBAJQCBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CC1C#N)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.